An In-depth Technical Guide to 7-Hydroxycoumarin Glucuronide Sodium Salt: Properties, Analysis, and Applications in Drug Development
An In-depth Technical Guide to 7-Hydroxycoumarin Glucuronide Sodium Salt: Properties, Analysis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 7-Hydroxycoumarin glucuronide sodium salt, a key metabolite in drug metabolism studies. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, analytical methodologies, and critical applications of this compound, moving beyond a simple datasheet to offer practical, field-proven insights.
Introduction: The Significance of a Phase II Metabolite
In the landscape of drug metabolism, the journey of a xenobiotic through the body is often categorized into Phase I and Phase II reactions. While Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, Phase II conjugation reactions are crucial for detoxification and excretion. Glucuronidation, the attachment of a glucuronic acid moiety, is a paramount Phase II process, significantly increasing the hydrophilicity of compounds and facilitating their elimination. 7-Hydroxycoumarin glucuronide is the major metabolite of coumarin and its hydroxylated intermediate, 7-hydroxycoumarin (also known as umbelliferone), a compound found in many plants.[1] The sodium salt form of this glucuronide provides enhanced stability and solubility, making it an invaluable tool for in vitro and in vivo studies.
This guide will explore the fundamental characteristics of 7-Hydroxycoumarin glucuronide sodium salt, detail robust analytical methods for its quantification, and illuminate its application as a probe substrate for UDP-glucuronosyltransferase (UGT) enzymes, which are central to drug-drug interaction studies and metabolic phenotyping.
Core Chemical & Physical Properties
A thorough understanding of the physicochemical properties of 7-Hydroxycoumarin glucuronide sodium salt is foundational to its effective use in experimental settings. These properties dictate its handling, storage, and behavior in biological matrices.
| Property | Value | Source(s) |
| Chemical Name | 2-oxo-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid, monosodium salt | [2][3] |
| Synonyms | Umbelliferyl β-D-glucuronide sodium salt, 7-HCG sodium salt | [4] |
| CAS Number | 168286-98-4 | [2][3] |
| Molecular Formula | C₁₅H₁₃NaO₉ | [4] |
| Molecular Weight | 360.2 g/mol [2][3], 360.25 g/mol [4] | [2][3][4] |
| Appearance | White to faint yellow crystalline solid/powder | [4][5] |
| Purity | ≥95% (typically by HPLC) | [2][4] |
| UV/Vis. (λmax) | 316 nm | [2][6] |
| Storage | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for the preparation of stock solutions and dosing in various experimental systems. The sodium salt form of 7-Hydroxycoumarin glucuronide enhances its aqueous solubility compared to the free acid form.
| Solvent | Solubility | Source(s) |
| PBS (pH 7.2) | ~5 mg/mL | [2] |
| DMSO | ~16 mg/mL | [2] |
| Dimethylformamide (DMF) | ~14 mg/mL | [2] |
| Ethanol | ~0.2 mg/mL | [2] |
Expert Insight: While soluble in organic solvents like DMSO and DMF, it is crucial to minimize the final concentration of these solvents in biological assays, as they can have physiological effects. For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day to ensure stability and prevent potential degradation.[2]
Synthesis and Biotransformation
7-Hydroxycoumarin glucuronide is endogenously produced from its parent compound, 7-hydroxycoumarin, through a conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Biological Formation
The formation of 7-Hydroxycoumarin glucuronide is a key metabolic pathway for coumarin and its derivatives.[1] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of 7-hydroxycoumarin. This biotransformation is primarily mediated by the UGT1A subfamily of enzymes, with UGT1A1 being a significant contributor.[2][6] However, other UGT isoforms, including UGT1A6, 1A9, 1A10, 2B7, and 2B15, also demonstrate activity towards 7-hydroxycoumarin, making it a broad but useful probe for overall UGT activity.
Caption: Metabolic conversion of coumarin to 7-Hydroxycoumarin glucuronide.
Chemical Synthesis
Analytical Methodology: Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of 7-Hydroxycoumarin glucuronide in various biological matrices. A robust and reliable HPLC method is essential for accurate pharmacokinetic and in vitro metabolism studies.
Recommended HPLC Protocol
The following protocol is a validated starting point for the analysis of 7-Hydroxycoumarin glucuronide. Optimization may be required depending on the specific matrix and instrumentation.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Gradient Elution:
-
A gradient elution is typically employed to effectively separate the relatively polar glucuronide from the less polar parent compound and other matrix components. A representative gradient is as follows:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 320 nm[8] Internal Standard: 4-hydroxycoumarin can be used as an internal standard for improved quantification.[8]
Caption: A typical workflow for the HPLC analysis of 7-Hydroxycoumarin glucuronide.
Applications in Drug Development and Research
7-Hydroxycoumarin glucuronide sodium salt is a versatile tool with several critical applications in the field of drug development and metabolic research.
UGT Activity and Inhibition Assays
Due to its formation by multiple UGT isoforms, 7-hydroxycoumarin is often used as a non-specific probe substrate to assess overall UGT activity in various in vitro systems, such as liver microsomes and recombinant enzymes. By measuring the rate of 7-Hydroxycoumarin glucuronide formation, researchers can evaluate the potential of a new chemical entity (NCE) to inhibit UGT enzymes.
Experimental Protocol: UGT Inhibition Assay using Human Liver Microsomes
-
Prepare Reagents:
-
Human Liver Microsomes (HLM)
-
7-Hydroxycoumarin (substrate)
-
UDPGA (cofactor)
-
Test compound (inhibitor)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (quenching solution)
-
7-Hydroxycoumarin glucuronide sodium salt (for standard curve)
-
-
Incubation:
-
Pre-incubate HLM, buffer, and the test compound (at various concentrations) at 37°C for 5 minutes.
-
Initiate the reaction by adding 7-hydroxycoumarin.
-
After a brief pre-incubation, start the enzymatic reaction by adding UDPGA.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes). The reaction should be within the linear range of formation.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for HPLC analysis.
-
-
Data Analysis:
-
Quantify the amount of 7-Hydroxycoumarin glucuronide formed using the HPLC method described above.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a suitable model.
-
Reaction Phenotyping
By using a panel of recombinant human UGT enzymes, the specific isoforms responsible for the glucuronidation of a drug candidate can be identified. 7-Hydroxycoumarin can be used as a positive control substrate in these assays to ensure the enzymatic activity of the recombinant proteins.
Pharmacokinetic and Drug-Drug Interaction Studies
In vivo, the formation and elimination of 7-Hydroxycoumarin glucuronide can be monitored to understand the pharmacokinetics of coumarin and its derivatives.[8] The biological half-life of 7-Hydroxycoumarin glucuronide has been reported to be approximately 1.15 to 1.47 hours in humans.[8] Furthermore, its excretion is mediated by the multidrug resistance-associated proteins MRP3 and MRP4, making it a useful compound for studying the activity and inhibition of these important drug transporters.[1]
Fluorescent Probe Applications
While 7-hydroxycoumarin itself is a well-known fluorophore used in various biological assays, the glucuronidation reaction quenches its fluorescence.[2] This property can be exploited in high-throughput screening assays where a decrease in fluorescence upon the addition of UGTs and UDPGA indicates enzymatic activity. The glucuronide itself is not typically used as a fluorescent probe.
Safety and Handling
7-Hydroxycoumarin glucuronide sodium salt should be handled with care in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
7-Hydroxycoumarin glucuronide sodium salt is more than just a metabolite; it is a fundamental tool for elucidating the complexities of Phase II drug metabolism. Its well-characterized chemical properties, established analytical methods, and broad utility as a UGT probe substrate make it indispensable for drug discovery and development. This guide provides the technical foundation and practical insights necessary for researchers to confidently incorporate this vital compound into their experimental workflows, ultimately contributing to a deeper understanding of drug disposition and the development of safer and more effective therapeutics.
References
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Ritschel, W. A., & Hardt, T. J. (1983). Pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide in the blood and brain of gerbils following intraperitoneal administration of coumarin. Arzneimittelforschung, 33(9), 1254-8. [Link]
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Wittgen, H. G. M., van den Heuvel, J. J. M. W., van den Broek, P. H. H., Siissalo, S., Groothuis, G. M. M., de Graaf, I. A. M., Koenderink, J. B., & Russel, F. G. M. (2012). Transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4. Drug Metabolism and Disposition, 40(6), 1076–1079. [Link]
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Killard, A. J., O'Kennedy, R., & Bogan, D. P. (1996). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1585–1590. [Link]
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Xiao, Z., Chen, D., Song, S., van der Vlag, R., van der Wouden, P. E., van Merkerk, R., Cool, R. H., Hirsch, A. K. H., Melgert, B. N., Quax, W. J., Poelarends, G. J., & Dekker, F. J. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry, 63(20), 11920–11933. [Link]
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Ritschel, W. A., & Grummich, K. W. (1977). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. European Journal of Clinical Pharmacology, 12(6), 457–461. [Link]
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Ritschel, W. A., & Hardt, T. J. (1983). Dose-related pharmacokinetics of coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin glucuronide upon intraperitoneal administration of coumarin and 7-hydroxycoumarin in the rat. Arzneimittelforschung, 33(10), 1442-6. [Link]
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ProQuest. (n.d.). INVESTIGATIONS OF THE PHARMACOLOGICAL ACTIVITY AND PHARMACOKINETIC DISPOSITION OF THE ANTI-EDEMA COMPOUND COUMARIN, AND ITS METABOLITE, 7-HYDROXYCOUMARIN. [Link]
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PubChem. (n.d.). 7-Hydroxycoumarin glucuronide. [Link]
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Ethell, B., & Pritchard, M. (2001). Intermediates for Glucuronide Synthesis: 7-Hydroxycoumarin Glucuronide. Journal of Chemical Research, Synopses, (5), 206-207. [Link]
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Shanghai Yiyan Biotechnology Co., Ltd. (n.d.). 7-hydroxy Coumarin Glucuronide (sodium salt). [Link]
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